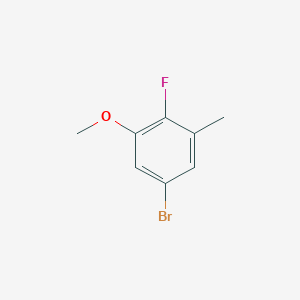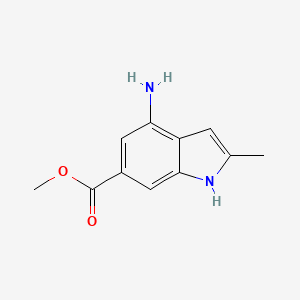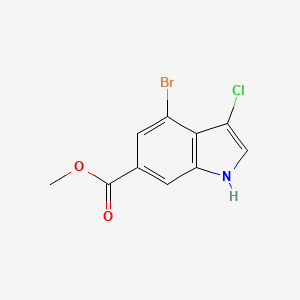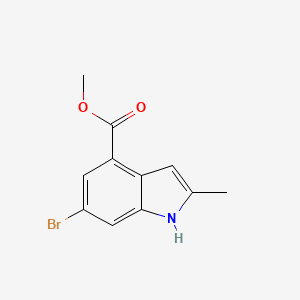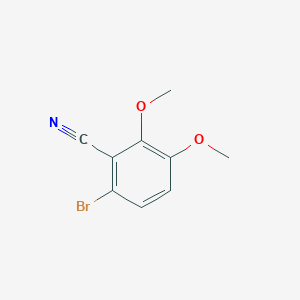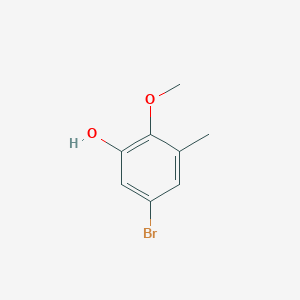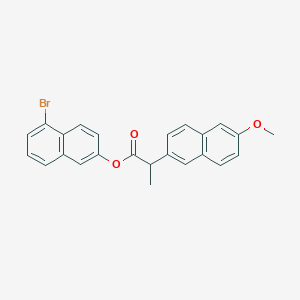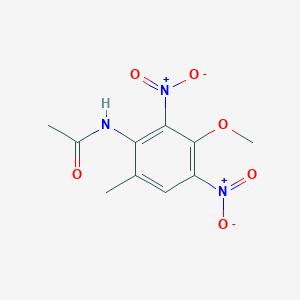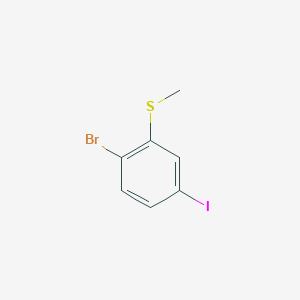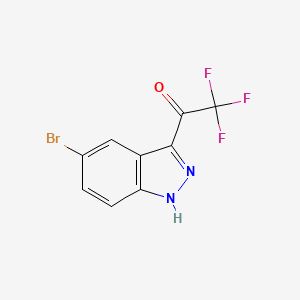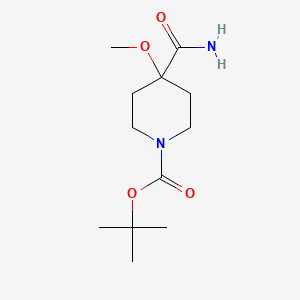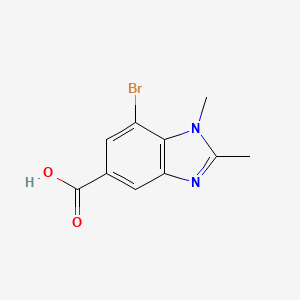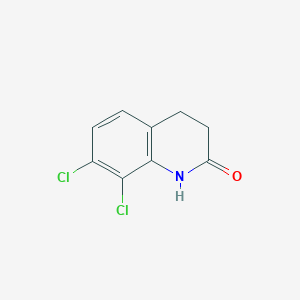
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H7Cl2NO . It is typically found in the form of a powder .
Molecular Structure Analysis
The molecular structure of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one consists of a tetrahydroquinoline core with two chlorine atoms attached at the 7 and 8 positions . The InChI code for this compound is 1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one has a molecular weight of 216.06 . It is typically found in the form of a powder .Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition could have therapeutic utility, as demonstrated by Demarinis et al. (1981) in their study, which showed that bridged bis[tetrahydroisoquinoline]s had potent inhibitory properties (Demarinis et al., 1981).
Role in Asymmetric Transfer Hydrogenation
Wang et al. (2009) highlighted the significance of 1,2,3,4-tetrahydroquinolines in natural products and pharmaceutical synthesis. They are crucial in the synthesis of optically pure tetrahydroquinolines, which are found in various bioactive alkaloids and antibiotics (Wang et al., 2009).
Antagonism at the Glycine Site of the NMDA Receptor
Leeson et al. (1992) synthesized trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from 5,7-dichlorokynurenic acid, as antagonists at the glycine site on the NMDA receptor. These compounds showed nanomolar affinity and are among the most potent NMDA antagonists discovered (Leeson et al., 1992).
Aromatization by Rat Liver Microsomes
Fong and Hwang (1984) studied the aromatization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline by rat liver microsomes, suggesting its involvement in oxidative reactions and metabolism pathways (Fong & Hwang, 1984).
Species Difference in Metabolism
Hwang et al. (1981) explored the metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in rats and dogs, noting significant differences in metabolic pathways between these species (Hwang et al., 1981).
Inhibition of Monoamine Oxidase
Fuller and Hemrick-Luecke (1983) provided evidence for the inhibition of monoamine oxidase (MAO) in rat brains by 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which affected brain concentrations of biogenic amines and metabolites (Fuller & Hemrick-Luecke, 1983).
properties
IUPAC Name |
7,8-dichloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1,3H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKCLUNCNNDCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255883 | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
1423032-53-4 | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



